(3Z)-3-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-methoxyphenyl)butanamide
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Overview
Description
3-{(Z)-2-[2-(3-CHLORO-2-METHYLANILINO)-2-OXOACETYL]HYDRAZONO}-N-(4-METHOXYPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated aniline derivative, a hydrazone linkage, and a methoxyphenyl group. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-2-[2-(3-CHLORO-2-METHYLANILINO)-2-OXOACETYL]HYDRAZONO}-N-(4-METHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-chloro-2-methylaniline derivative, followed by the formation of the oxoacetyl intermediate. The hydrazone linkage is then introduced through a condensation reaction with hydrazine, and finally, the methoxyphenyl group is attached via a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-2-[2-(3-CHLORO-2-METHYLANILINO)-2-OXOACETYL]HYDRAZONO}-N-(4-METHOXYPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chlorinated aniline moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-{(Z)-2-[2-(3-CHLORO-2-METHYLANILINO)-2-OXOACETYL]HYDRAZONO}-N-(4-METHOXYPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of 3-{(Z)-2-[2-(3-CHLORO-2-METHYLANILINO)-2-OXOACETYL]HYDRAZONO}-N-(4-METHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-{(Z)-2-[2-(3-CHLORO-2-METHYLANILINO)-2-OXOACETYL]HYDRAZONO}-N-(4-METHOXYPHENYL)BUTANAMIDE shares similarities with other hydrazone derivatives and chlorinated aniline compounds.
N’-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide: Another hydrazone derivative with potential biological activity.
Uniqueness
The uniqueness of 3-{(Z)-2-[2-(3-CHLORO-2-METHYLANILINO)-2-OXOACETYL]HYDRAZONO}-N-(4-METHOXYPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its chlorinated aniline moiety and hydrazone linkage are particularly noteworthy for their roles in various chemical and biological processes.
Properties
Molecular Formula |
C20H21ClN4O4 |
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Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-[(Z)-[4-(4-methoxyanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C20H21ClN4O4/c1-12(11-18(26)22-14-7-9-15(29-3)10-8-14)24-25-20(28)19(27)23-17-6-4-5-16(21)13(17)2/h4-10H,11H2,1-3H3,(H,22,26)(H,23,27)(H,25,28)/b24-12- |
InChI Key |
QMTVWZZYKRFJOM-MSXFZWOLSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C(/C)\CC(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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